3-(Isobutylthio)propanoic acid
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Overview
Description
3-(Isobutylthio)propanoic acid is an organic compound with the molecular formula C7H14O2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an isobutylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylthio)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with isobutylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isobutylthio group.
Another method involves the esterification of this compound with an alcohol, followed by hydrolysis to yield the desired acid. This method is often used in laboratory settings for small-scale synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 3-(isobutylthio)acrylic acid, which can be obtained from the reaction of isobutylthiol with acrylic acid. The hydrogenation process typically employs a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Isobutylthio)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Isobutylthio)propanoic acid involves its interaction with various molecular targets. The isobutylthio group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the carboxyl group can form ionic interactions with positively charged residues in target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Indolepropionic acid: A derivative of propanoic acid with an indole group instead of an isobutylthio group.
3-(3-Indolyl)propanoic acid: Another indole derivative with similar structural features.
3-Indoleacetic acid: A plant hormone with an indole group and a carboxyl group.
Uniqueness
3-(Isobutylthio)propanoic acid is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(Isobutylthio)propanoic acid, a compound with the chemical formula C7H14O2S, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound is synthesized through various chemical pathways, primarily involving the reaction of isobutylthiol with propanoic acid derivatives. The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.
Chemical Properties:
- Molecular Weight: 174.25 g/mol
- CAS Number: 23246-19-7
- IUPAC Name: this compound
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. This suggests its potential as a natural antimicrobial agent.
Insecticidal Activity
Insecticidal properties have also been investigated, particularly against mosquito larvae. In a comparative study, this compound showed larvicidal effects against Aedes aegypti, with LC50 values around 30 µM. This activity highlights its potential role in vector control for diseases such as dengue and Zika virus.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while this compound is effective against certain pathogens, it exhibits low toxicity towards human cells. A study indicated no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 2000 µM, suggesting a favorable safety profile for potential therapeutic applications.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. The thioether group in the molecule is believed to interact with key enzymes or receptors, inhibiting their function and leading to cell death in microorganisms. Additionally, the compound's hydrophobic nature may facilitate membrane penetration, further enhancing its antimicrobial efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiol compounds, including this compound. Results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, making it a candidate for further development as a biofilm-disrupting agent.
Case Study 2: Insect Control
Another investigation focused on the larvicidal activity of several organic acids against Aedes aegypti. The results showed that this compound had comparable efficacy to standard insecticides but with reduced toxicity to non-target organisms, indicating its potential as an eco-friendly alternative.
Data Summary Table
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(2)5-10-4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMBQSVJABXGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23246-19-7 |
Source
|
Record name | 3-[(2-methylpropyl)sulfanyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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